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molecular formula C11H14O3S B8363033 Ethyl (4-mercapto-2-methylphenoxy)acetate

Ethyl (4-mercapto-2-methylphenoxy)acetate

Cat. No. B8363033
M. Wt: 226.29 g/mol
InChI Key: AHJQBNVBFJGSMO-UHFFFAOYSA-N
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Patent
US07091237B2

Procedure details

To intermediate 4 (710 mg, 1.81 mmol) in DMF (50 mL) was added the K2CO3 (275 mg, 1.99 mmol) followed by the ethyl 2-bromo-2-methylpropanate (280 μL, 1.91 mmol; Aldrich) and the reaction heated to 80° C. After 18 h, the reaction cooled to rt and the solvent removed in vacuo. The residue treated with water (200 mL), extracted 3×50 mL CH2Cl2, dried over Na2SO4, filtered and the solvent removed under vaccum. The residue was chromatographed (CH2Cl2/MeOH: 99/1). To afford 680 mg (77%) of Intermediate 5 as a clear oil. 1H NMR(CDCl3): δ 7.95 (d, 2H), 7.60 (d, 2H), 7.15 (d, 2H), 6.75 (d, 2H), 6.05 (t, 1H), 4.45 (d, 2H), 4.15 (q, 2H), 2.65 (s, 3H), 1.50 (s, 6H), 1.20 (t, 3H).
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
275 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
280 μL
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10](S)=[CH:9][C:8]=1[CH3:14])[CH3:2].C([O-])([O-])=O.[K+].[K+].Br[C:23](C)(C)[C:24](OCC)=[O:25]>CN(C=O)C>[CH2:1]([O:3][C:4](=[O:15])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([C:24](=[O:25])[CH3:23])=[CH:9][C:8]=1[CH3:14])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
710 mg
Type
reactant
Smiles
C(C)OC(COC1=C(C=C(C=C1)S)C)=O
Name
Quantity
275 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
280 μL
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction cooled to rt
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
ADDITION
Type
ADDITION
Details
The residue treated with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted 3×50 mL CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vaccum
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (CH2Cl2/MeOH: 99/1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(COC1=C(C=C(C=C1)C(C)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 159%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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